

JNJ-1930942: A Technical Guide for Alzheimer's Disease Research

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Compound of Interest

Compound Name: JNJ-1930942

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Introduction

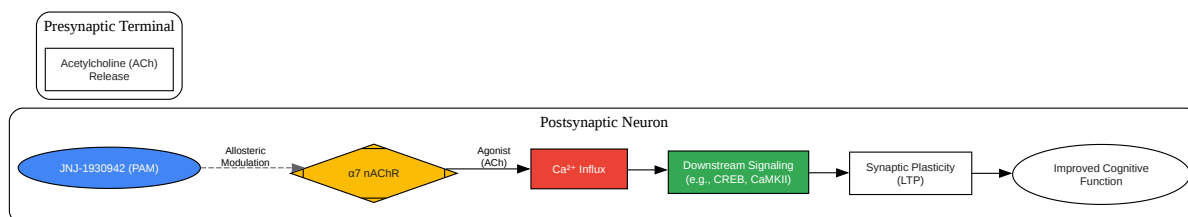
JNJ-1930942 is a novel, highly selective positive allosteric modulator (PAM) of the $\alpha 7$ nicotinic acetylcholine receptor (nAChR).[1][2] The $\alpha 7$ nAChR is a key target in the central nervous system implicated in cognitive processes, and its modulation is a promising therapeutic strategy for cognitive deficits associated with neurological disorders such as Alzheimer's disease.[1][2] This technical guide provides an in-depth overview of the preclinical data and experimental methodologies used to characterize **JNJ-1930942**, with a focus on its potential application in Alzheimer's disease research.

Core Mechanism of Action

JNJ-1930942 acts as a positive allosteric modulator at the $\alpha 7$ nAChR.[1][2] This means it does not activate the receptor on its own but enhances the response of the receptor to its endogenous agonist, acetylcholine, as well as other agonists like choline.[1] The primary mechanism of potentiation involves a significant reduction in the receptor's desensitization, leading to a prolonged ion channel opening and an increased net charge transfer upon agonist binding.[1] This potentiation is specific to the $\alpha 7$ nAChR, with no significant activity observed at $\alpha 4\beta 2$ or $\alpha 3\beta 4$ nAChRs, or the related 5-HT3A channel.[1]

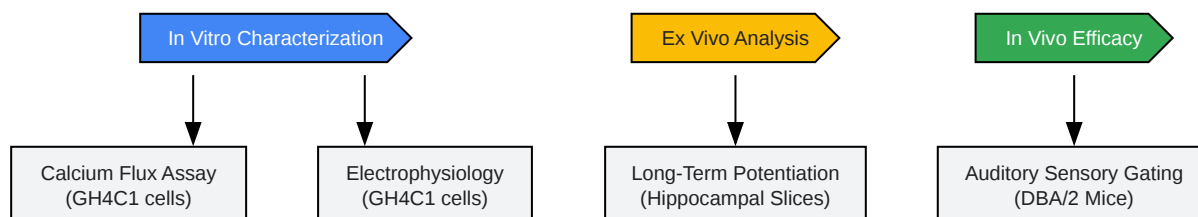
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the $\alpha 7$ nAChR and the general experimental workflows for characterizing a positive allosteric modulator like **JNJ-1930942**.



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Figure 1: $\alpha 7$ nAChR Signaling Pathway Modulation by **JNJ-1930942**.



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Figure 2: Preclinical Experimental Workflow for **JNJ-1930942**.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of **JNJ-1930942**.

Table 1: In Vitro Potentiation of $\alpha 7$ nAChR

Parameter	Agonist	JNJ-1930942 Concentration	Result	Cell Line
Potency Shift	Choline	5 μ M	> 10-fold increase	GH4C1
Efficacy	Choline	5 μ M	Increased over full concentration range	GH4C1
Peak Current	Acetylcholine (1 mM)	5 μ M	Significant increase	GH4C1
Net Charge	Acetylcholine (1 mM)	5 μ M	Significant increase	GH4C1

Data extracted from Dinklo et al., 2011.[\[1\]](#)

Table 2: Ex Vivo Effects on Synaptic Plasticity

Experiment	JNJ-1930942 Concentration	Measured Effect	Brain Region
Enhancement of Neurotransmission	0.01 - 10 μ M	Concentration-dependent increase in fEPSP amplitude	Dentate Gyrus
Facilitation of LTP	1 μ M	Facilitated induction of LTP by weak burst stimulation	Dentate Gyrus

Data extracted from Dinklo et al., 2011.[\[1\]](#)[\[3\]](#)

Table 3: In Vivo Efficacy in Auditory Sensory Gating

Animal Model	JNJ-1930942 Dose	Outcome
DBA/2 Mice	2.5, 10, 40 mg/kg (s.c.)	Reversal of genetically based auditory gating deficit

Data extracted from Dinklo et al., 2011.[1]

Detailed Experimental Protocols

In Vitro Assays in GH4C1 Cells

Cell Culture:

- GH4C1 cells stably expressing the human $\alpha 7$ nAChR were cultured in a suitable medium and conditions for pituitary-derived cells.

Calcium Flux Assay:

- Cell Plating: Plate GH4C1-h $\alpha 7$ cells in 96-well plates.
- Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution.
- Compound Incubation: Pre-incubate the cells with varying concentrations of **JNJ-1930942** or vehicle control.
- Agonist Stimulation: Add an EC20 concentration of an $\alpha 7$ nAChR agonist (e.g., choline).
- Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

Electrophysiology (Whole-Cell Patch-Clamp):

- Cell Preparation: Use GH4C1-h $\alpha 7$ cells cultured on coverslips.
- Recording Setup: Establish a whole-cell patch-clamp configuration.
- Solution Application: Apply agonist (e.g., acetylcholine, choline, or PNU-282987) with and without pre-application of **JNJ-1930942**.
- Data Acquisition: Record agonist-evoked currents, measuring peak amplitude, net charge, and desensitization kinetics.

Ex Vivo Long-Term Potentiation (LTP) in Hippocampal Slices

Slice Preparation:

- Animal: Use male Swiss Webster mice.
- Dissection: Rapidly dissect the hippocampus in ice-cold artificial cerebrospinal fluid (aCSF).
- Slicing: Prepare 400 μ m thick transverse hippocampal slices using a vibratome.
- Recovery: Allow slices to recover in an interface chamber with continuous aCSF perfusion.

Electrophysiological Recording:

- Electrode Placement: Place a stimulating electrode in the perforant path and a recording electrode in the dentate gyrus.
- Baseline Recording: Record baseline field excitatory postsynaptic potentials (fEPSPs).
- Compound Application: Perfuse the slice with **JNJ-1930942** at desired concentrations.
- LTP Induction: Apply a weak burst stimulation protocol to induce LTP.
- Post-Induction Recording: Record fEPSPs for an extended period to assess the magnitude and stability of LTP.

In Vivo Auditory Sensory Gating in DBA/2 Mice

Animal Model:

- Use DBA/2 mice, a strain with a naturally occurring deficit in auditory sensory gating.^[4]

Surgical Implantation:

- Anesthesia: Anesthetize the mice.
- Electrode Placement: Stereotactically implant a recording electrode in the CA3 region of the hippocampus.

Auditory Gating Paradigm:

- Stimuli: Present paired auditory clicks (S1 and S2) with a 500 ms inter-stimulus interval.
- Recording: Record the P20-N40 auditory-evoked potentials.
- Drug Administration: Administer **JNJ-1930942** subcutaneously at various doses (2.5, 10, and 40 mg/kg).
- Data Analysis: Calculate the T:C ratio (amplitude of the response to the second click divided by the amplitude of the response to the first click). A lower T:C ratio indicates improved sensory gating.

Conclusion

JNJ-1930942 demonstrates a robust and selective positive allosteric modulatory effect on the $\alpha 7$ nAChR. Preclinical evidence from in vitro, ex vivo, and in vivo studies indicates its potential to enhance cholinergic neurotransmission and improve synaptic plasticity and sensory processing. These findings support the further investigation of **JNJ-1930942** and similar $\alpha 7$ nAChR PAMs as a therapeutic strategy for the cognitive impairments observed in Alzheimer's disease. The detailed protocols provided herein offer a foundation for researchers to replicate and expand upon these seminal studies.

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